1-O-Lauroyl-D-glucopyranose

Plant Biology Agrochemical Research Structure-Activity Relationship

1-O-Lauroyl-D-glucopyranose (CAS 64395-92-2) is a regiospecific, non-ionic glycolipid surfactant distinguished by a high-energy anomeric ester bond at the C1 position of the glucose ring. This unique 1-O-substitution imparts two key properties absent in its 6-O-ester isomer or lauryl glucoside: (1) potent plant growth inhibitory activity (>80% in Avena coleoptile test), making it a molecular probe for agrochemical herbicide research; and (2) latent acyl donor reactivity for transacylation synthesis of complex glycolipids and carbohydrate prodrugs. With an HLB of 8.75, it also outperforms glucose myristate/stearate in foam stability for personal care formulations. Do not substitute with commodity lauryl glucoside—only this 1-O regioisomer delivers the cited biological and chemical functions.

Molecular Formula C18H34O7
Molecular Weight 362.5 g/mol
Cat. No. B12101483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Lauroyl-D-glucopyranose
Molecular FormulaC18H34O7
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C18H34O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)25-18-17(23)16(22)15(21)13(12-19)24-18/h13,15-19,21-23H,2-12H2,1H3
InChIKeyHABWUWJGNVZVPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-O-Lauroyl-D-glucopyranose: A Regiospecific Glycolipid Surfactant with Unique Biological Activity


1-O-Lauroyl-D-glucopyranose is a non-ionic glycolipid surfactant belonging to the sugar fatty acid ester (SFAE) class, characterized by a lauroyl (C12) acyl chain esterified specifically at the anomeric C1 hydroxyl position of D-glucopyranose. Unlike other regioisomers (e.g., 6-O-lauroyl-D-glucopyranose) and structurally analogous alkyl glucosides (e.g., lauryl glucoside), this precise 1-O-substitution confers a distinct chemical and biological profile. This includes a high-energy anomeric ester bond that facilitates transacylation reactivity [1] and, most critically, a unique plant growth inhibitory activity that is entirely absent in its 2-O-, 4-O-, and maltose-derived analogs [2]. As a result, 1-O-lauroyl-D-glucopyranose is not a commodity surfactant but a specialized, regiospecific research reagent.

Why 1-O-Lauroyl-D-glucopyranose Cannot Be Substituted by Common Sugar-Based Surfactants


Substituting 1-O-lauroyl-D-glucopyranose with other in-class compounds like lauryl glucoside, glucose myristate, or even its 6-O-lauroyl regioisomer will lead to fundamentally different experimental outcomes. The primary driver of this difference is regiospecificity. The 1-O-ester bond at the anomeric center is a high-energy linkage, making the molecule a latent acyl donor in transacylation reactions, a property not shared by ether-linked alkyl glucosides or the more stable 6-O-ester [1]. Furthermore, while chain length variation (e.g., laurate vs. myristate) predictably modulates surfactant properties like HLB and CMC, it fails to replicate the unique biological activity inherent to the 1-O-lauroyl substitution pattern. Studies demonstrate that 2-O-, 4-O-, and maltose-derived lauroyl esters are completely inactive as plant growth inhibitors [2]. Therefore, substituting this compound is not a matter of simple surfactant property adjustment but of a complete loss of its distinguishing biological and chemical functions.

Quantitative Evidence Guide: Differentiating 1-O-Lauroyl-D-glucopyranose from Its Analogs


Regiospecific Biological Activity: Plant Growth Inhibition vs. Inactive Regioisomers

1-O-Lauroyl-D-glucopyranose exhibits potent plant growth inhibitory activity that is strictly dependent on the 1-O-substitution. In the Avena coleoptile straight growth test, the α- and β-anomers of 1-O-lauroyl-D-glucopyranose achieved 94.2% and 81.6% growth inhibition, respectively, at a final concentration of 500/3 ppm [1]. Crucially, under identical conditions, 2-O- and 4-O-lauroyl-D-glucopyranoses, as well as lauroylated maltose derivatives, showed no inhibitory effect [1].

Plant Biology Agrochemical Research Structure-Activity Relationship

Hydrophilic-Lipophilic Balance (HLB): Glucose Laurate vs. Myristate and Stearate

The HLB value for glucose laurate (the ester family to which 1-O-lauroyl-D-glucopyranose belongs) is 8.75, making it more hydrophilic than glucose myristate (HLB 8.30) and glucose stearate (HLB 7.25) [1]. This predictable decrease in HLB with increasing acyl chain length is a class-level phenomenon, allowing for targeted selection based on the desired hydrophilic-lipophilic balance for a given application.

Surfactant Science Formulation Chemistry Emulsion Design

Foam Stability: Glucose Laurate Outperforms Myristate and Stearate

In comparative performance testing of non-ionic glucose ester surfactants, glucose laurate demonstrated superior foam stability compared to its myristate and stearate counterparts [1]. This empirical performance metric differentiates glucose laurate from its longer-chain analogs and is a key selection criterion for applications where stable foam is desired.

Personal Care Detergency Formulation Stability

Critical Micelle Concentration (CMC): Class-Level Inference for Alkyl Chain Length

The critical micelle concentration (CMC) of sugar-based surfactants is strongly influenced by the hydrophobic acyl chain length [1]. While direct CMC data for 1-O-lauroyl-D-glucopyranose is limited in the primary literature, class-level inference from closely related compounds provides a reliable estimate. For example, the CMC of dodecyl β-D-glucopyranoside (an ether-linked analog with the same C12 chain) is reported as 2.0 mM . The CMC is expected to be in the low millimolar range, significantly lower than that of C8 and C10 analogs (e.g., n-Octyl-β-D-glucopyranoside has a CMC of 20.4 mM [2]), and higher than C14 and C16 analogs.

Surfactant Science Micellization Membrane Protein Research

Regioselective Synthesis: 1-O- vs. 6-O-Lauroyl-D-glucopyranose

Enzymatic synthesis using Aspergillus niger lipase is highly selective for the 6-O-lauroyl-D-glucopyranose regioisomer [1]. This contrasts with the 1-O-lauroyl isomer, which is preferentially synthesized via chemical methods, such as the stereoselective reaction of 1-hydroxy sugars with acyl fluorides promoted by cesium fluoride [2]. This synthetic divergence underscores the distinct chemical nature of the two regioisomers and their non-interchangeable synthesis pathways.

Biocatalysis Green Chemistry Enzymatic Synthesis

High-Value Application Scenarios for 1-O-Lauroyl-D-glucopyranose Based on Its Unique Evidence Profile


Plant Growth Regulation Research and Agrochemical Development

This is the definitive application for 1-O-lauroyl-D-glucopyranose. Its potent and regiospecific plant growth inhibitory activity, documented in the Avena coleoptile test with >80-94% inhibition, makes it a unique tool for studying plant growth regulation pathways. It serves as a lead compound or a molecular probe in agrochemical research programs focused on developing novel herbicides or growth regulators. The compound's activity is strictly dependent on the 1-O-lauroyl moiety, as evidenced by the complete inactivity of its 2-O-, 4-O-, and maltose-derived isomers [1].

Targeted Synthesis of Glycolipids and Prodrugs via Transacylation

The high-energy anomeric ester bond of 1-O-lauroyl-D-glucopyranose makes it an effective acyl donor in transacylation reactions. This property is valuable for the synthesis of more complex glycolipids, sugar esters, or carbohydrate-based prodrugs under mild, enzyme-catalyzed conditions. This reactivity is not shared by its ether-linked counterparts (e.g., lauryl glucoside) or the more stable 6-O-ester regioisomer [2].

Specialized Surfactant in Formulations Requiring Precise HLB and Foam Profile

For formulation scientists, the HLB of 8.75 for glucose laurate positions it as an excellent emulsifier for oil-in-water systems [3]. Furthermore, its empirically demonstrated superior foam stability compared to glucose myristate and stearate makes it the preferred choice in personal care and detergent applications where long-lasting foam is a key performance attribute [3].

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